ストロファンチジン

概要

説明

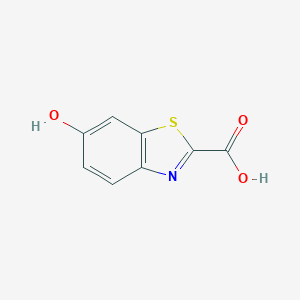

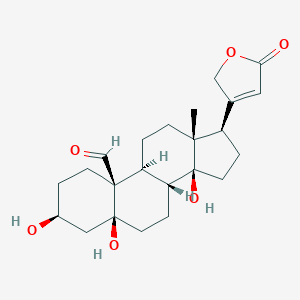

ストロファンチジンは、Strophanthus kombéやAntiaris toxicariaなどの植物に由来する強心配糖体です。 心臓の筋肉組織に対する強力な作用から、従来から心不全の治療に使用されてきました 。 ストロファンチジンは、心臓の筋肉の収縮に重要な役割を果たすナトリウム-カリウム ATPase酵素を阻害する能力で知られています 。

2. 製法

合成ルートと反応条件: ストロファンチジンは、前駆体化合物を含むさまざまな化学反応によって合成することができます。一般的な方法の1つは、Strophanthus kombéの種子からストロファンチジンを抽出することです。種子はまず乾燥させ、次に溶媒抽出によって配糖体を分離します。 抽出された配糖体は、加水分解されてストロファンチジンが生成されます 。

工業生産方法: 工業的には、ストロファンチジンは植物源からの大規模抽出によって生産されます。このプロセスには、乾燥、溶媒抽出、クロマトグラフィーによる精製などのいくつかのステップが含まれます。 最終生成物は結晶形で得られ、純度と効力が保証されるように厳格な品質管理が行われます 。

科学的研究の応用

Strophanthidin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.

Biology: Strophanthidin is used in cellular studies to understand its effects on ion transport and cellular metabolism.

作用機序

ストロファンチジンは、心臓の筋肉細胞のナトリウム-カリウム ATPase酵素を阻害することによって効果を発揮します。この阻害は、細胞内ナトリウムレベルの上昇につながり、それが今度はナトリウム-カルシウム交換体を通じて細胞内カルシウムレベルの上昇を引き起こします。カルシウムレベルの上昇は心臓の筋肉の収縮を強化し、それによって心拍出量を改善します。 さらに、ストロファンチジンは、腫瘍壊死因子関連アポトーシス誘導リガンドレセプター2(TRAIL-R2)の発現を促進し、カスパーゼを活性化することによって、癌細胞のアポトーシスを誘導することが示されています 。

生化学分析

Biochemical Properties

Strophanthidin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Strophanthidin has been shown to inhibit the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .

Cellular Effects

Strophanthidin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Strophanthidin has been shown to induce apoptosis in A549 human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling .

Molecular Mechanism

Strophanthidin exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, Strophanthidin promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 .

準備方法

Synthetic Routes and Reaction Conditions: Strophanthidin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the extraction of strophanthidin from the seeds of Strophanthus kombé. The seeds are first dried and then subjected to solvent extraction to isolate the glycosides. The extracted glycosides are then hydrolyzed to yield strophanthidin .

Industrial Production Methods: In industrial settings, strophanthidin is produced by large-scale extraction from plant sources. The process involves several steps, including drying, solvent extraction, and purification through chromatography. The final product is obtained in crystalline form and is subjected to rigorous quality control to ensure its purity and potency .

化学反応の分析

反応の種類: ストロファンチジンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ストロファンチジンは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: ストロファンチジンの還元は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: ストロファンチジンを含む置換反応では、アルキルハロゲン化物やアシルクロリドなどの試薬が塩基性条件下でよく使用されます。

主な生成物: これらの反応から生成される主な生成物には、ストロファンチジン酸とそのエステルなどのストロファンチジンのさまざまな誘導体が含まれます 。

4. 科学研究への応用

ストロファンチジンは、幅広い科学研究への応用を持っています。

化学: 強心配糖体とその化学的性質の研究における参照化合物として使用されます。

生物学: ストロファンチジンは、イオン輸送や細胞代謝に対する影響を理解するための細胞研究に使用されます。

類似化合物との比較

ストロファンチジンは、ジギタリス、オウアバイン、ジギトキシンなどの他の強心配糖体と似ています。ただし、特定の分子構造とその心臓の筋肉組織に対する強力な作用においては、ストロファンチジンは独特です。

類似化合物:

ジギタリス: ジギタリスは、キツネノテブクロ属の植物から得られ、心臓の病気を治療するために使用されますが、ストロファンチジンとは分子構造が異なります。

オウアバイン: ストロファンチジンと同様に、オウアバインはナトリウム-カリウム ATPase酵素を阻害しますが、別の植物源から得られます。

ジギトキシン: 作用機序が似ていますが、薬物動態が異なる別の強心配糖体です。

ストロファンチジンの独特の構造と強力な効果は、医療および科学研究の両方において価値のある化合物となっています。

特性

IUPAC Name |

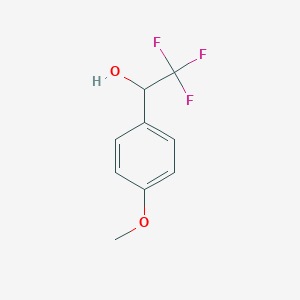

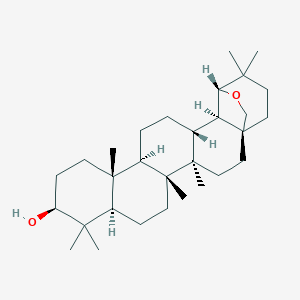

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJLBQGVINUMMR-HZXDTFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903966 | |

| Record name | Strophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-28-4 | |

| Record name | Strophanthidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strophanthidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | strophanthidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STROPHANTHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Strophanthidin?

A1: Strophanthidin's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Strophanthidin interact with the Na+‐K+ pump?

A2: Strophanthidin binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]

Q3: What are the downstream effects of Strophanthidin binding to the Na+‐K+ pump?

A3: Strophanthidin binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]

Q4: Are there differences in Strophanthidin's effects on different cardiac tissues?

A4: Yes, research suggests differences in Strophanthidin sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to Strophanthidin's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]

Q5: What is the molecular formula and weight of Strophanthidin?

A5: The molecular formula of Strophanthidin is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]

Q6: Is there information available about the spectroscopic data of Strophanthidin and its derivatives?

A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize Strophanthidin, its derivatives, and related compounds. [, ]

Q7: Are there studies on Strophanthidin's material compatibility, stability, or catalytic properties?

A7: The provided research focuses primarily on the pharmacological and physiological effects of Strophanthidin, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.

Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of Strophanthidin?

A10: While the research highlights the potential for toxicity with high doses of Strophanthidin, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]

Q9: What is known about drug delivery, biomarkers, and analytical methods for Strophanthidin?

A9: The research primarily focuses on understanding the fundamental mechanisms of Strophanthidin. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.

Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of Strophanthidin?

A10: The provided research concentrates on the pharmacological and physiological aspects of Strophanthidin. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.

Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for Strophanthidin?

A11: The research primarily focuses on the effects of Strophanthidin on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.

Q12: Are there cross-disciplinary applications and synergies for Strophanthidin research?

A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)